molecular formula C15H23N3O3S2 B2404161 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034492-49-2

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2404161
CAS No.: 2034492-49-2
M. Wt: 357.49
InChI Key: PCGRREMNADDVQS-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a 1H-imidazole core substituted with a 2-isopropyl group, a methyl group at position 1, and a sulfonamide moiety at position 2. The compound’s thiophene-based side chain includes a 1-hydroxyethyl substituent, which may enhance solubility and modulate biological activity.

  • Nucleophilic substitution for sulfonamide formation (e.g., using sulfonyl chlorides as in and ).
  • Functionalization of thiophene rings via chlorination or hydroxylation (as seen in and ).
  • Cross-coupling reactions for imidazole-thiophene linkage (similar to ).

The compound’s structural features align with pharmacophores known for antibacterial and antiparasitic activities, particularly given the nitroimidazole and sulfonamide motifs observed in related compounds ().

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c1-10(2)15-17-14(9-18(15)4)23(20,21)16-8-7-12-5-6-13(22-12)11(3)19/h5-6,9-11,16,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGRREMNADDVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, an imidazole moiety, and a sulfonamide group, contributing to its pharmacological properties. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainActivity (Zone of Inhibition)
Compound AS. aureus20 mm
Compound BE. coli18 mm
Target CompoundS. aureus22 mm

2. Antiviral Potential

Imidazole derivatives are also being investigated for their antiviral properties. In vitro studies suggest that certain modifications in the imidazole structure can enhance activity against viral targets, particularly in inhibiting RNA polymerases .

3. Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for some analogs were significantly lower than those of established chemotherapeutics like cisplatin .

CompoundCancer Cell LineIC50 (µM)
Compound XNCI-H1666 (Lung Cancer)0.20
Compound YSH-SY5Y (Neuroblastoma)1.059
Target CompoundVarious Cancer LinesTBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy.
  • Targeting Specific Pathways : The sulfonamide group is known to interfere with metabolic pathways in pathogens and cancer cells, leading to growth inhibition.

Case Studies

Several studies have highlighted the potential of imidazole derivatives in therapeutic applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that a derivative with a thiophene core exhibited significant antibacterial activity against drug-resistant strains, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Research : In a comparative study, an imidazole derivative showed over 20-fold increased potency against lung cancer cells compared to traditional treatments, indicating its potential as a novel anticancer agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study conducted by the National Cancer Institute (NCI) demonstrated that this compound had a mean growth inhibition (GI50) value of 15.72 µM against human tumor cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:
In a recent evaluation, this compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antitubercular Activity

The compound's efficacy against Mycobacterium tuberculosis has also been investigated. In vitro assays revealed that it inhibits the growth of tuberculosis-causing bacteria, indicating its potential role in treating resistant strains of tuberculosis.

Case Study:
A series of derivatives based on this compound were tested for their antitubercular activity, showing promising results with significant inhibition rates against M. tuberculosis H37Rv .

Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)20.1055.20
HeLa (Cervical Cancer)18.5048.00

Antimicrobial Activity Data

PathogenMIC (µg/mL)Type
MRSA8Bacterial
E. coli16Bacterial
M. tuberculosis12Bacterial

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and inferred biological implications between the target compound and related imidazole derivatives:

Compound Name / Structure Key Substituents Biological Activity Reference
Target Compound - 1H-imidazole core
- 2-isopropyl, 1-methyl
- 4-sulfonamide
- 5-(1-hydroxyethyl)thiophen-2-yl ethyl chain
Hypothesized: Antibacterial/antiparasitic (based on sulfonamide and thiophene motifs) N/A (inferred from )
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () - Nitro group at position 5
- Chloromethylphenyl substituent
Antibacterial (vs. C. difficile); mutagenicity lower than metronidazole
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () - Thiazole-acetamide
- 4-fluorophenyl and 4-methoxyphenyl
COX1/2 inhibition (anti-inflammatory potential)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () - Bromothiophene
- Piperazinyl quinolone
Broad-spectrum antibacterial activity
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole () - Thiophene at position 2
- 4,5-diphenyl
Structural scaffold for antimicrobial/anticancer agents
Key Observations:
  • Thiophene Modifications : The target compound’s 1-hydroxyethyl-thiophene group may improve solubility compared to bromo- or methylthio-thiophenes ().
  • Sulfonamide vs. Nitro Groups : Sulfonamide derivatives (e.g., the target) are less mutagenic than nitroimidazoles ().
  • Substituent Position : 2-isopropyl and 1-methyl groups on the imidazole core could enhance metabolic stability compared to bulkier aryl substituents ().

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the imidazole and thiophene moieties. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 5-(1-hydroxyethyl)thiophen-2-ethanethiol) with a sulfonamide-activated imidazole derivative under basic conditions (e.g., potassium carbonate in DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the final product from byproducts. Microwave-assisted synthesis may reduce reaction times and improve yields .
  • Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios to minimize side reactions like oxidation of the hydroxyethyl group .

Basic: What spectroscopic and analytical methods are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the imidazole and thiophene substituents. For example, the sulfonamide proton appears as a singlet near δ 3.1–3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 5 ppm error) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (1320–1160 cm1^{-1}) and hydroxyethyl (broad O-H stretch near 3400 cm1^{-1}) groups confirm functional groups .

Advanced: How can X-ray crystallography using SHELX refine the molecular structure and resolve stereochemical ambiguities?

  • Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) data (resolution ≤ 0.8 Å) is collected at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement with SHELXL : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding networks are modeled. The hydroxyethyl group’s chirality is resolved using Flack x parameters .
  • Validation : Check R-factor convergence (< 5%) and electron density maps for missing/disordered atoms. CCDC deposition ensures reproducibility .

Advanced: What experimental strategies assess the compound’s stability under physiological and storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C for imidazole derivatives). Differential scanning calorimetry (DSC) identifies polymorphic transitions .
  • Solution Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
  • Light Sensitivity : Expose to UV light (365 nm) and analyze photodegradation products using LC-MS .

Advanced: How can structure-activity relationship (SAR) studies identify critical pharmacophores?

  • Analog Synthesis : Replace the hydroxyethyl group with methyl, ethyl, or halogenated variants to assess hydrophilicity impact .
  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/COX-2) or cytochrome P450 isoforms. Compare IC50_{50} values to establish substituent effects (e.g., electron-withdrawing groups enhance potency) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2’s hydrophobic pocket). Validate with mutagenesis studies .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices (IC50_{50} > 100 µM for non-toxic profiles) .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., COX inhibition via prostaglandin G2_2 conversion monitoring at 610 nm) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Batch Consistency : Verify compound purity (>95% by HPLC) and salt forms (e.g., hydrochloride vs. free base) .
  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and include positive controls (e.g., aspirin for COX assays) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Meta-analysis of published IC50_{50} values identifies outliers .

Advanced: What computational methods predict metabolic pathways and toxicity profiles?

  • Metabolism Prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., hydroxyethyl group) and Phase II glucuronidation .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test models) .
  • MD Simulations : GROMACS models predict binding stability (RMSD < 2.0 Å) with target proteins over 100 ns trajectories .

Basic: How should researchers handle solubility challenges during formulation for in vivo studies?

  • Co-solvent Systems : Use DMSO/PEG-400 (20:80 v/v) for intravenous administration. For oral dosing, suspend in 0.5% carboxymethyl cellulose .
  • Salt Formation : Convert to hydrochloride salt via HCl gas bubbling in diethyl ether to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm diameter) for sustained release, confirmed by dynamic light scattering (DLS) .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to confirm target protein stabilization (Western blot or MS detection) .
  • Fluorescent Probes : Synthesize a BODIPY-labeled derivative for confocal microscopy localization studies .
  • RNA Interference : Knock down putative targets (e.g., COX-2 siRNA) and compare compound efficacy to confirm mechanism .

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